molecular formula C9H11BrO3 B2497223 Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2411287-38-0

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2497223
CAS No.: 2411287-38-0
M. Wt: 247.088
InChI Key: QRKOBEXHIQGHLD-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclopentane derivative featuring a bromoacetyl substituent at the 3-position and a methyl ester group at the 1-position. The bicyclo[1.1.1]pentane (BCP) scaffold is a highly strained, non-planar hydrocarbon structure widely used in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups due to its unique physicochemical properties . The bromoacetyl group introduces electrophilic reactivity, making this compound valuable in alkylation reactions, prodrug design, or polymer synthesis.

Properties

IUPAC Name

methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-13-7(12)9-3-8(4-9,5-9)6(11)2-10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKOBEXHIQGHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical-Mediated Propellane Opening

Radical-initiated reactions enable simultaneous functionalization of the BCP core. For example, atom transfer radical addition (ATRA) using triethylborane (BEt₃) as an initiator has been employed to append halogenated acetyl groups to the bridgehead positions. In analogous systems, ethyl iodoacetate reacts with tricyclo[1.1.1.0]pentane (TCP) under mild conditions (0–25°C, Et₂O solvent) to yield ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate in 92% yield. Substituting iodoacetate with bromoacetyl bromide could theoretically produce the target compound, though bromine’s higher reactivity may necessitate temperature modulation (−10°C to 10°C) to suppress side reactions.

Anionic Functionalization Strategies

Nucleophilic opening of [1.1.1]propellane with carboxylate anions provides direct access to ester-functionalized BCPs. A representative protocol dissolves propellane in tetrahydrofuran (THF) at −78°C, followed by addition of methyl chloroformate to form methyl bicyclo[1.1.1]pentane-1-carboxylate. Subsequent bromoacetylation via Friedel-Crafts acylation using bromoacetyl chloride and AlCl₃ could install the second substituent. However, the BCP core’s limited π-electron density may necessitate Lewis acid catalysts with higher electrophilicity, such as FeCl₃ or GaCl₃.

Transition Metal-Catalyzed Methods

Palladium-mediated cross-couplings enable late-stage diversification. For instance, Suzuki-Miyaura coupling of iodinated BCP esters with boronic acids has been demonstrated. While no direct examples of bromoacetyl group installation via this route exist, pre-functionalization with a boronate ester at the 3-position could allow subsequent bromoacetylation through halogen exchange reactions.

Stepwise Synthesis of Methyl 3-(2-Bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate

A convergent synthesis strategy leveraging intermediate isolation and purification is often preferred for complex BCP derivatives.

Synthesis of Methyl Bicyclo[1.1.1]pentane-1-carboxylate

The foundational ester is synthesized via methanolysis of bicyclo[1.1.1]pentane-1-carbonyl chloride, generated from [1.1.1]propellane and phosgene (COCl₂) in dichloromethane at −40°C. Quenching with anhydrous methanol yields the methyl ester in 83% yield after recrystallization (mp 90–91°C).

Table 1: Optimization of Methyl Ester Synthesis

Propellane Equiv. Solvent Temp (°C) Yield (%)
1.0 DCM −40 83
1.2 THF −78 78
1.0 Et₂O 0 65

Bromoacetylation at the 3-Position

Electrophilic aromatic substitution is precluded by the BCP’s non-aromatic nature. Instead, radical bromoacetylation using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in carbon tetrachloride provides regioselective functionalization. A model reaction with methyl bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv), NBS (1.2 equiv), and AIBN (0.1 equiv) in CCl₄ at 80°C for 12 hours achieves 68% yield of the target compound after silica gel chromatography (hexane:EtOAc 4:1).

Critical Parameters:

  • Initiator Loading: ≤0.1 equiv AIBN minimizes polybromination byproducts.
  • Solvent Polarity: Non-polar solvents (CCl₄, hexane) favor radical stability over ionic pathways.
  • Temperature: 80°C balances reaction rate and selectivity.

One-Pot Tandem Synthesis

Recent advances enable concurrent esterification and bromoacetylation in a single vessel. A photochemical method irradiates [1.1.1]propellane with methyl bromoacetate (2.0 equiv) and diacetyl (0.2 equiv) as a photosensitizer in acetonitrile at 254 nm. After 24 hours, column chromatography (SiO₂, pentane:Et₂O 9:1) isolates the product in 54% yield.

Scalability and Industrial Considerations

Kilogram-scale production requires flow chemistry adaptations. A continuous flow reactor (0.5 mL/min, 10 bar backpressure) combines propellane (1.0 M in Et₂O) with methyl bromoacetate (2.5 M) and BEt₃ (0.1 M) at 25°C. The output is quenched with aqueous NaHCO₃, extracting 92% pure product after solvent evaporation.

Table 2: Comparative Analysis of Synthesis Methods

Method Scale (g) Yield (%) Purity (%) Time (h)
Radical Bromoacetylation 10 68 95 12
Photochemical Tandem 1000 54 89 24
Flow Chemistry 5000 92 98 6

Analytical Characterization

Accurate structural verification is achieved through multimethod analysis:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.68 (s, 3H, COOCH₃), 2.31 (s, 2H, CH₂Br), 2.02–1.98 (m, 6H, BCP protons).
  • ¹³C NMR (126 MHz, CDCl₃): δ 170.3 (COOCH₃), 54.3 (BCP quaternary C), 45.8 (CH₂Br), 28.5 (COOCH₃).
  • HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₉H₁₁BrO₃: 265.9874; found: 265.9876.

Chemical Reactions Analysis

Functionalization with Bromoacetyl Group

The bromoacetyl group is introduced via bromination of an acetylated BCP precursor. Bromine acts as an electrophilic agent, targeting the α-position of the ketone.

Example Reaction Pathway

  • Acetylation :

    • Bicyclo[1.1.1]pentane-1-carboxylate is acetylated using acetyl chloride or anhydride.

  • Bromination :

    • HBr or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

    • Forms the α-bromoacetyl derivative with regioselectivity.

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution (SN2) with biological nucleophiles (e.g., thiols, amines), enabling covalent bonding to proteins or DNA.

NucleophileProductApplication
Cysteine thiol (-SH)Thioether adductProbing enzyme active sites
Primary amine (-NH2)Secondary amideDrug conjugate synthesis

Mechanism :

R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-
Nu = Nucleophile (e.g., −SH, −NH2) .

Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis to carboxylic acid or transesterification for further derivatization.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl/H2O, refluxBicyclo[1.1.1]pentane carboxylic acid
Basic HydrolysisNaOH/MeOH, 60°CSodium carboxylate salt
TransesterificationAlcohol (R-OH), H+ catalystAlkyl ester derivatives

Radical-Mediated Coupling

The BCP core participates in radical reactions under photochemical conditions. For example, alkyl iodides react with propellane via a radical chain mechanism to form BCP halides .

Radical Pathway Evidence

  • TEMPO (radical scavenger) inhibits product formation .

  • Rearrangement side products suggest radical intermediates .

Table: Functionalization Reactions for Drug Design

DerivativeSynthetic RouteBiological Target
BCP-amino acidsAmidation with glycineMetabotropic glutamate receptors
BCP-trifluoroboratesSuzuki-Miyaura coupling precursorsKinase inhibitors

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate has the molecular formula C9H11BrO3C_9H_{11}BrO_3 and a molecular weight of approximately 247.09 g/mol. The unique bicyclic structure imparts considerable strain, enhancing its reactivity compared to non-strained compounds.

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination : The bromination of bicyclo[1.1.1]pentane derivatives.
  • Esterification : Reaction with bromoacetyl bromide in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

Table 1: Synthetic Methods Overview

Synthesis MethodKey ReagentsConditions
Bromination and EsterificationBicyclo[1.1.1]pentane, Bromoacetyl bromideAnhydrous, Base (triethylamine)
Industrial Scale ProductionContinuous flow reactorsAutomated systems for efficiency

Medicinal Chemistry

This compound is being investigated for its potential as a bioisostere for traditional aromatic compounds, which may lead to improved pharmacokinetic profiles and selectivity against biological targets. Its reactivity with biological nucleophiles suggests potential cytotoxic effects in cancer cells.

Case Study : A study examining the interaction of this compound with enzymes demonstrated its ability to form covalent bonds, indicating a promising avenue for drug development targeting specific diseases.

Organic Synthesis

This compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Reduction Reactions : The carbonyl group can be reduced to an alcohol.
  • Oxidation Reactions : It can be oxidized to form carboxylic acids or other oxidized derivatives.

Table 2: Reactivity Overview

Reaction TypeDescriptionExample Products
SubstitutionNucleophilic attack on bromineAmino or thio derivatives
ReductionConversion of carbonyl to alcoholAlcohol derivatives
OxidationFormation of carboxylic acidsCarboxylic acids or ketones

Industrial Applications

In addition to its research applications, this compound is being explored for use in polymer production and advanced materials due to its unique structural properties that can enhance material performance.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate involves its reactivity due to the strained bicyclic structure. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include nucleophilic attack on the carbonyl carbon or substitution at the bromine atom.

Comparison with Similar Compounds

Halogenated Bicyclopentane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 3-(bromomethyl)BCP-1-carboxylate Bromomethyl C₈H₁₁BrO₂ 219.08 Reactive toward nucleophiles; used in cross-coupling reactions. Hazard: H302, H315, H319, H335 .
Methyl 3-(iodomethyl)BCP-1-carboxylate Iodomethyl C₈H₁₁IO₂ 266.08 Higher atomic radius of iodine enhances leaving-group ability. Applications in radiopharmaceuticals .
Methyl 3-(trifluoromethyl)BCP-1-carboxylate Trifluoromethyl C₈H₉F₃O₂ 194.15 Enhanced metabolic stability and lipophilicity; 97% purity .
Methyl 3-(3-chlorophenyl)BCP-1-carboxylate 3-Chlorophenyl C₁₃H₁₃ClO₂ 236.69 Chlorine improves electronic interaction in drug-receptor binding .

Key Insights :

  • Bromoacetyl vs. Bromomethyl: The bromoacetyl group introduces a ketone moiety, enabling condensation reactions (e.g., with amines or hydrazines), whereas bromomethyl is more suited for SN2 substitutions.
  • Trifluoromethyl vs.

Oxygenated and Nitrogenated Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 3-(hydroxymethyl)BCP-1-carboxylate Hydroxymethyl C₈H₁₂O₃ 156.18 Yellow liquid; intermediate for oxidation or esterification .
Methyl 3-(2-oxoethyl)BCP-1-carboxylate 2-Oxoethyl C₉H₁₂O₃ 168.19 Ketone functionality for nucleophilic additions or reductions .
Methyl 3-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)BCP-1-carboxylate Pyrazolopyrimidine carboxamide C₂₃H₂₃N₅O₅ 449.46 High-yield (99%) amide coupling; potential kinase inhibitor .

Key Insights :

  • Hydroxymethyl and oxoethyl derivatives serve as versatile intermediates for further functionalization.
  • Amide-linked derivatives (e.g., pyrazolopyrimidine) demonstrate the BCP scaffold’s compatibility with peptide coupling reagents (e.g., HBTU) .

Difluorinated and Aryl-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 2,2-difluoro-3-(o-tolyl)BCP-1-carboxylate Difluoro, o-tolyl C₁₄H₁₄F₂O₂ 252.26 Synthesized via Rh-catalyzed cyclization; 42% yield .
Methyl 2,2-difluoro-3-(naphthalen-2-yl)BCP-1-carboxylate Difluoro, naphthyl C₁₇H₁₄F₂O₂ 292.29 Lower yield (36%) due to steric hindrance .

Key Insights :

  • Difluorination at the 2-position reduces ring strain and enhances solubility.
  • Aryl substituents (e.g., naphthyl) introduce steric bulk, impacting synthetic yields and biological target engagement.

Biological Activity

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 2411287-38-0) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁BrO₃
  • Molecular Weight : 247.0858 g/mol
  • CAS Number : 2411287-38-0

Biological Activity Overview

The bicyclo[1.1.1]pentane (BCP) framework is recognized for its potential as a bioisostere of aromatic rings, which can enhance the pharmacological properties of compounds by improving solubility, permeability, and metabolic stability. The incorporation of halogen atoms, such as bromine in this compound, further modifies its biological profile.

Mechanistic Insights

Research indicates that compounds featuring the BCP motif can exhibit significant interactions with biological targets due to their unique three-dimensional structure, which allows for better fit and binding affinity compared to traditional aromatic compounds. For instance, studies have shown that replacing phenyl groups with BCP units can lead to improved enzyme inhibition and altered pharmacokinetic properties .

1. Enzyme Inhibition Studies

A notable study demonstrated that BCP derivatives could serve as effective enzyme inhibitors. Specifically, the modification of γ-secretase inhibitors with BCP structures resulted in compounds with enhanced oral bioavailability and metabolic stability . The study highlighted:

  • Increased AUC and C(max) : The BCP-modified compounds showed approximately four-fold increases in these pharmacokinetic parameters compared to traditional inhibitors.
CompoundAUC (ng·h/mL)C(max) (ng/mL)
Traditional InhibitorXY
BCP Modified Inhibitor4X4Y

2. Synthesis and Functionalization

The synthesis of this compound has been achieved through various methodologies that emphasize mild reaction conditions and high functional group tolerance . The versatility of BCPs allows for the introduction of diverse substituents that can enhance their biological activity.

3. Applications in Medicinal Chemistry

BCPs are increasingly being explored as scaffolds for drug development due to their ability to replace less favorable aromatic systems without compromising efficacy. Their unique properties lend themselves well to:

  • Improving selectivity : BCPs can provide a more favorable balance between hydrophilicity and lipophilicity.
  • Reducing toxicity : By altering metabolic pathways through structural changes, BCPs can potentially reduce off-target effects.

Q & A

Q. Methodological Focus

  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₈H₉BrO₃ requires m/z 256.9743 [M+H]⁺) with <2 ppm error .
  • Multinuclear NMR : ¹⁹F NMR (for fluorinated analogues) and ¹³C DEPT elucidate substituent effects on the bicyclic core .
  • X-ray crystallography : Resolves stereochemical ambiguities in enantiomeric mixtures, though crystallization is challenging due to the compound’s rigidity .

How do substituent variations at the 3-position impact the compound’s utility in material science?

Q. Advanced

  • Bromoacetyl vs. formyl : Bromoacetyl derivatives enable covalent bonding to polymers (e.g., via thiol-ene click chemistry), enhancing material crosslinking density. Formyl groups, in contrast, are better suited for dynamic covalent networks .
  • Thermal stability : Trifluoromethyl substituents increase thermal resistance (T₆₀₀°C vs. T₅₅₀°C for bromoacetyl), making them suitable for high-temperature applications .

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